6-(三氟甲基)-1-苯并噻吩-2-甲醛

描述

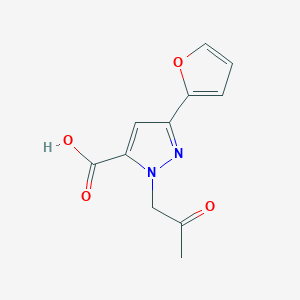

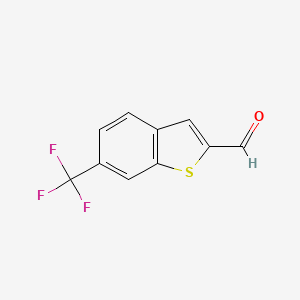

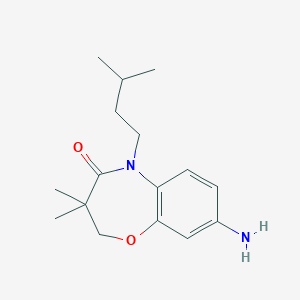

The compound “6-(Trifluoromethyl)-1-benzothiophene-2-carbaldehyde” is a chemical compound that contains a trifluoromethyl group. The trifluoromethyl group is a functional group that has the formula -CF3 . This group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group .

Synthesis Analysis

The synthesis of compounds containing a trifluoromethyl group often involves [3+2] cycloaddition reactions . For example, 6-trifluoromethyl-2H-thiopyran reacted regioselectively with N-oxide of ethyl cyanocarboxylate, producing a representative of a new heterocyclic system .Molecular Structure Analysis

The molecular structure of compounds containing a trifluoromethyl group can be determined using various techniques such as Hartree–Fock (HF) and DFT calculations in the B3LYP framework . These techniques can provide information about the molecular geometry, Mulliken charges, and vibrational wavenumbers .Chemical Reactions Analysis

The trifluoromethylation of carbon-centered radical intermediates is a significant reaction involving compounds with a trifluoromethyl group . This reaction plays an increasingly important role in the synthesis of pharmaceuticals, agrochemicals, and materials .Physical And Chemical Properties Analysis

The physical and chemical properties of compounds containing a trifluoromethyl group can vary. For example, trifluoromethyl iodide is a colorless and odorless gas at room temperature with a melting point of -110°C and a boiling point of -22.5°C .科学研究应用

The trifluoromethyl group is a common functional group in organic chemistry and is often used in the design of advanced materials, agrochemicals, and pharmaceuticals . It’s found in more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) .

In one example, a trifluoromethyl-substituted pyridine derivative showed higher fungicidal activity than chlorine and other derivatives .

-

Agrochemicals

- Trifluoromethylpyridine (TFMP) derivatives are widely used in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .

- The presence of fluorine and pyridine structure in TFMP derivatives result in superior pest control properties when compared to traditional phenyl-containing insecticides .

-

Pharmaceuticals

- Several TFMP derivatives are used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

- Ubrogepant, a medicament used for acute migraine with or without visual disturbances, is an example of a pharmaceutical application .

-

Synthesis of Trifluoromethyl Alkyl Ethers

安全和危害

未来方向

The future directions of research involving compounds with a trifluoromethyl group are vast. For example, the development of fluorescent gels using aggregation-induced emission fluorophores (AIEgens) is a promising area of research . Additionally, the exploration of effective ways to obtain 2-trifluoromethylindoles from indoles has gained increasing attention .

属性

IUPAC Name |

6-(trifluoromethyl)-1-benzothiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F3OS/c11-10(12,13)7-2-1-6-3-8(5-14)15-9(6)4-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFKKYNVBFYVYIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)SC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Trifluoromethyl)-1-benzothiophene-2-carbaldehyde | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{4-Methyl-2-[(trifluoromethyl)sulfanyl]-1,3-thiazol-5-yl}acetic acid](/img/structure/B1438945.png)

![6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-thiol](/img/structure/B1438951.png)